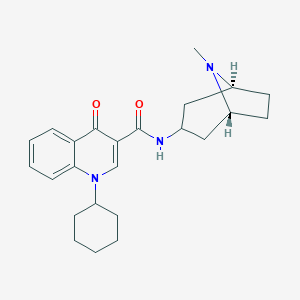

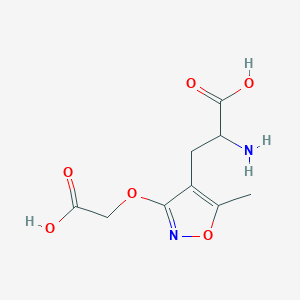

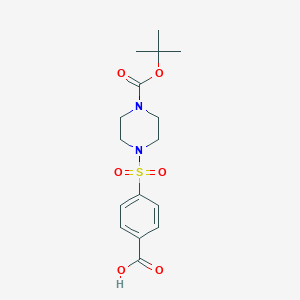

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

説明

科学的研究の応用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The tert-butoxycarbonyl group is often used in the protection of amines during peptide synthesis. After the synthesis is complete, the protecting group can be removed under mild acidic conditions .

Drug Development

In the realm of drug development, this compound can serve as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to binding with other molecules, which is a valuable property when designing drugs that can interact with specific biological targets .

Material Science

The benzoic acid moiety of this compound can be used to modify surfaces or create new polymers with specific characteristics. For instance, it could be incorporated into polymer chains to alter their solubility or thermal stability .

Chemical Synthesis

As a reagent in chemical synthesis, this compound can be involved in the creation of complex molecules. Its reactive sulfonyl group can act as a good leaving group or be transformed into other functional groups through various chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when calibrating instruments or during the quantification of compounds in complex mixtures .

Chromatography

The compound’s unique structure makes it suitable for use in chromatography as a stationary phase modifier. It can help in the separation of compounds based on their interaction with the modified stationary phase .

Biochemical Research

In biochemical research, this compound can be used to study enzyme-substrate interactions. Its piperazine ring can mimic the structure of certain biological molecules, making it useful in enzyme inhibition studies .

Environmental Science

Lastly, in environmental science, researchers can use this compound to study the degradation of similar structures in the environment or to develop methods for the removal of harmful substances from water sources .

Safety and Hazards

特性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHCUDDQZXTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569489 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | |

CAS RN |

138385-00-9 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)